molecular formula C14H15NO4 B1684132 6-methoxy-4-morpholino-2H-chromen-2-one CAS No. 79105-88-7

6-methoxy-4-morpholino-2H-chromen-2-one

Cat. No. B1684132
CAS RN: 79105-88-7
M. Wt: 261.27 g/mol
InChI Key: UEDWCBYLFYRZFY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “6-methoxy-4-morpholino-2H-chromen-2-one” involves a chromen-2-one core structure with a methoxy group at the 6th position and a morpholino group at the 4th position . The exact 3D structure would require computational chemistry techniques for accurate determination.

Scientific Research Applications

  • Cancer Imaging : Gao et al. (2012) synthesized carbon-11-labeled chromen-4-one derivatives, including variants of 6-methoxy-4-morpholino-2H-chromen-2-one, as potential PET agents for imaging DNA-dependent protein kinase (DNA-PK) in cancer. This research demonstrates the compound's utility in the development of imaging tools for cancer diagnostics (Gao, Wang, Miller, & Zheng, 2012).

  • Chemical Synthesis : The work of Ukhin et al. (1996) involved the formation of 2H-chromene structures, including the synthesis of 3-methoxycarbonyl-2-morpholino-6-nitro-2H-chromene. This research contributes to the field of organic chemistry, particularly in the synthesis of complex chromene derivatives (Ukhin, Orlova, Shishkin, & Struchkov, 1996).

  • Neuroprotective Effects : A study by Sameem et al. (2017) on novel pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety, including a derivative of 6-methoxy-4-morpholino-2H-chromen-2-one, revealed significant neuroprotective effects against H2O2-induced oxidative stress in PC12 cells. This highlights the potential therapeutic applications of these compounds in neurodegenerative diseases (Sameem, Saeedi, Mahdavi, Nadri, Moghadam, Edraki, Khan, & Amini, 2017).

  • Fluorescent Probe for Hypoxic Cells : Feng et al. (2016) developed a fluorescent probe using a derivative of 6-methoxy-4-morpholino-2H-chromen-2-one for selective detection of hypoxic cells. This probe has potential applications in biomedical research for imaging disease-relevant hypoxia (Feng, Wang, Chen, Wang, Wang, Li, Li, Zhou, & Zhang, 2016).

  • DNA-PK Inhibitors Synthesis : A study by Aristegui et al. (2006) focused on the synthesis of 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, a precursor to DNA-dependent protein kinase inhibitors. This research provides insight into the development of potential therapeutic agents targeting DNA-PK, a key enzyme in DNA repair pathways (Aristegui, Desage El-Murr, Golding, Griffin, & Hardcastle, 2006).

properties

IUPAC Name

6-methoxy-4-morpholin-4-ylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-17-10-2-3-13-11(8-10)12(9-14(16)19-13)15-4-6-18-7-5-15/h2-3,8-9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDWCBYLFYRZFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C=C2N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-4-morpholino-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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